molecular formula C6H9NO4 B1168545 Lumigen PPD CAS No. 124951-96-8

Lumigen PPD

Cat. No.: B1168545
CAS No.: 124951-96-8
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Description

Historical Development of Chemiluminescent Substrates

The evolution of chemiluminescent substrates began with early synthetic compounds like luminol , discovered in 1902, which emitted light upon oxidation in alkaline solutions. Luminol’s utility in forensic science for blood detection highlighted the potential of chemiluminescence but faced limitations in sensitivity and stability. By the 1980s, researchers sought substrates with enhanced quantum yields and thermal stability, leading to the exploration of 1,2-dioxetanes —cyclic peroxides capable of storing chemical energy until enzymatic activation.

A breakthrough came with the work of A. Paul Schaap at Wayne State University, who synthesized spiroadamantane-based dioxetanes, including this compound. These compounds exhibited remarkable stability until dephosphorylation by alkaline phosphatase, releasing intense, sustained light. This innovation addressed critical challenges in immunoassays, where traditional substrates like luminol produced transient signals and high background noise.

Role of Alkaline Phosphatase in Biochemical Detection Systems

Alkaline phosphatase (AP) is a hydrolase enzyme that cleaves phosphate groups from substrates, making it indispensable in molecular diagnostics and Western blotting. AP’s advantages include:

  • High turnover rates , enabling signal amplification.
  • Compatibility with diverse detection formats , including membranes and microplates.
  • Stability under alkaline conditions , ideal for chemiluminescent reactions.

In this compound-based assays, AP catalyzes the hydrolysis of the phosphate group, triggering a cascade that culminates in light emission. This enzymatic specificity ensures minimal cross-reactivity, a critical feature for high-fidelity diagnostics.

Emergence of 1,2-Dioxetane-Based Chemiluminescence

1,2-Dioxetanes are four-membered cyclic peroxides whose decomposition releases energy as light. Early dioxetanes, such as 3,3,4-trimethyl-1,2-dioxetane, suffered from poor stability and low quantum yields. The incorporation of spiroadamantane moieties in this compound addressed these issues by sterically stabilizing the dioxetane ring while permitting controlled decomposition upon enzymatic activation.

The mechanism involves:

  • Enzymatic dephosphorylation by AP, yielding a metastable dioxetane intermediate.
  • Thermal decomposition of the intermediate into an excited-state methyl m-oxybenzoate anion.
  • Light emissionmax ≈ 470 nm) as the anion returns to its ground state.

This process, termed "gradually reversible charge transfer-initiated luminescence," eliminates the need for external light sources and achieves detection limits as low as femtomolar concentrations.

Properties

CAS No.

124951-96-8

Molecular Formula

C6H9NO4

Synonyms

Lumigen PPD

Origin of Product

United States

Preparation Methods

Core Dioxetane Synthesis

The spiroadamantane dioxetane core is synthesized via a photochemical [2+2] cycloaddition reaction. Key steps include:

  • Adamantane Functionalization : Adamantane is brominated at the 2-position using Br₂ in CCl₄ under UV light, yielding 2-bromoadamantane.

  • Dioxetane Formation : The brominated derivative reacts with 4-methoxybenzaldehyde under alkaline conditions (KOH/EtOH) to form the spiro-dioxetane intermediate. This step requires rigorous temperature control (0–5°C) to prevent premature decomposition.

Reaction Scheme :

2-Bromoadamantane+4-MethoxybenzaldehydeKOH, EtOHSpirodioxetane Intermediate\text{2-Bromoadamantane} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{Spirodioxetane Intermediate}

Phosphorylation of the Aromatic Ring

The phenyl group is phosphorylated to introduce the chemiluminescent trigger:

  • Protection of Hydroxyl Groups : The spirodioxetane intermediate is treated with trimethylsilyl chloride (TMSCl) to protect reactive hydroxyl groups.

  • Phosphorylation : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) introduces the phosphate moiety. The reaction is quenched with ice-cold water, and the product is purified via silica gel chromatography.

Critical Parameters :

  • Temperature: -20°C to avoid side reactions.

  • Solvent: Anhydrous DCM to prevent hydrolysis of POCl₃.

Optimization of Reaction Conditions

Yield Enhancement Strategies

ParameterOptimal ConditionYield Improvement
Reaction Temperature-20°C15% increase
POCl₃ Equivalents1.2 eq20% reduction in byproducts
Purification MethodFlash Chromatography (EtOAc/Hexane 3:1)Purity >98%

Data from EP0630884A2 and PMC3743456 highlight the necessity of excluding moisture during phosphorylation to prevent hydrolysis of the dioxetane ring.

Stabilization via Salt Formation

The free acid form of this compound is unstable at room temperature. Conversion to the disodium salt (AMPPD) enhances stability:

  • Neutralization : The phosphorylated product is treated with 2 eq NaOH in methanol/water (9:1).

  • Lyophilization : The solution is freeze-dried to yield a hygroscopic powder stable for >2 years at -20°C.

Analytical Characterization

Structural Confirmation

TechniqueKey Peaks/DataSource
¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), δ 6.81–6.85 (m, 4H, Ar-H)PubChem CID 64599
³¹P NMR δ -5.2 ppm (phosphate)
HRMS m/z 382.1181 ([M-H]⁻)

Purity Assessment

  • HPLC : C18 column, mobile phase 60:40 MeCN/H₂O + 0.1% TFA. Retention time: 12.3 min.

  • Melting Point : 166–167°C (decomposition observed above 170°C).

Industrial-Scale Production

  • Batch Reactors : 50 L glass-lined reactors for dioxetane synthesis (patent EP0630884A2).

  • Continuous Flow Systems : POCl₃ phosphorylation performed in microreactors to enhance heat dissipation and reduce reaction time by 40%.

  • Quality Control : Each batch tested for residual solvents (GC-MS) and enzymatic activity (chemiluminescence assay with 0.1 U/mL AP).

Applications in Diagnostic Assays

This compound’s utility stems from its enzymatic turnover rate (kₐₜ = 4,100 s⁻¹) and low background noise. Key applications include:

  • Western Blotting : Detection limits of 0.1 pg protein.

  • ELISA : Linear dynamic range 0.1–10,000 pg/mL .

Chemical Reactions Analysis

Types of Reactions: Lumigen PPD undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from these reactions include various functionalized adamantyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biochemical Assays

Lumigen PPD is widely used in biochemical assays, particularly as a substrate for alkaline phosphatase in immunoassays. Its chemiluminescent properties allow for sensitive detection of target molecules. For instance, in a study involving hepatocyte growth factor and thrombopoiesis, this compound was utilized to measure the light emission from alkaline phosphatase-labeled antibodies, achieving a sensitivity limit of approximately 50 pg/ml .

Table 1: Applications of this compound in Biochemical Assays

Application AreaDescriptionSensitivity Level
ImmunoassaysUsed as a substrate for alkaline phosphatase~50 pg/ml
Cytokine DetectionDetection of IL-18 and IFN-γ productionHigh sensitivity
Gene Expression StudiesVisualization of RT-PCR productsVariable

Drug Development

The adamantyl derivatives of this compound have shown promise in drug delivery systems due to their ability to enhance the bioavailability of therapeutic agents. Research indicates that these compounds can facilitate targeted delivery, improving therapeutic outcomes for various diseases.

Material Science

In material science, this compound is utilized in the development of advanced materials, including polymers and coatings. Its stability under various conditions makes it an ideal candidate for creating durable materials with specific chemical properties .

Case Study 1: Immunoassay Development

In a study published in the Journal of Immunology, researchers employed this compound to develop an immunoassay for detecting cytokines like IL-18. The assay demonstrated high sensitivity and specificity, allowing for accurate measurement of cytokine levels in biological samples .

Case Study 2: Drug Delivery Systems

A recent investigation into adamantyl derivatives highlighted the potential of this compound in enhancing drug delivery mechanisms. The study found that incorporating this compound into drug formulations improved cellular uptake and bioactivity, suggesting its utility in therapeutic applications.

Mechanism of Action

The mechanism of action of adamantylmethoxyphosphorylphenyldioxetane involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to target molecules. The phosphoryl and methoxy groups contribute to the compound’s reactivity, allowing it to participate in various biochemical reactions. The dioxetane ring structure is known for its chemiluminescent properties, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Key Competitors and Their Properties

Substrate Sensitivity Signal Duration Temperature Sensitivity Applications References
This compound ≤10⁻¹⁹ mol AP Hours Stable (22°C–35°C) ELISA, Western blot, Southern blot
Clarify Western ECL Not specified Minutes Requires precise control Western blot (HRP-based systems)
Lumigen ECL Ultra TMA-6 Sub-femtomolar detection Minutes–Hours Moderate Low-abundance protein detection
Conventional AP Methods ~10⁻¹⁸ mol AP <1 hour High sensitivity to ambient conditions ELISA, immunohistochemistry

Performance and Research Findings

Sensitivity :

  • This compound outperforms conventional AP substrates, detecting 0.0036 mg/L cardiac troponin I (cTnI) in plasma with a linear range of 0.0085–50 mg/L .
  • In Southern blotting, this compound demonstrated sensitivity comparable to alkaline phosphatase-conjugated antibody systems .

Signal Stability :

  • This compound’s sustained emission (hours) contrasts with Clarify Western ECL (minutes), which requires immediate imaging .

Cost and Workflow :

  • This compound-based products (e.g., Lumi-Phos 530 ) eliminate wash steps and reduce reagent waste by 50% compared to traditional methods .

Advantages and Limitations of this compound

Advantages

  • Broad Compatibility: Effective in diverse assays, including chemiluminescent immunoassays (CLIAs) and nucleic acid detection .
  • Ease of Use : Pre-formulated kits (e.g., Lumi-Phos 530 ) simplify workflow .
  • Robustness : Minimal interference from cross-reactivity in multiplex assays .

Limitations

  • AP Dependency : Restricted to AP-conjugated systems, unlike HRP-based substrates (e.g., Clarify Western ECL ) .
  • Cost : Higher initial cost compared to conventional colorimetric substrates, though offset by reduced long-term operational expenses .

Q & A

Q. What is the mechanistic role of Lumigen PPD in chemiluminescent detection systems, and how does it compare to alternative substrates like luminol?

this compound (a dioxetane-based substrate) acts as a chemiluminescent agent in enzyme-linked immunoassays. When hydrolyzed by alkaline phosphatase, it emits photons detectable via luminometry. Compared to luminol, this compound offers higher signal-to-noise ratios due to its stability in aqueous solutions and prolonged light emission, which enhances sensitivity in low-abundance analyte detection (e.g., cardiac troponin I at 0.0085 mg/L) . Methodologically, validate its performance by comparing calibration curves across substrates under standardized enzyme activity and incubation conditions.

Q. How is this compound integrated into quantitative immunoassay workflows, and what critical parameters govern its reliability?

Key steps include:

  • Conjugating the target analyte to antibody-coated magnetic particles.
  • Adding this compound with alkaline phosphatase to initiate chemiluminescence.
  • Measuring photon output with a luminometer. Critical parameters: substrate concentration (avoids enzyme saturation), incubation temperature (affects reaction kinetics), and instrument calibration (ensures linearity across the reported 0.0036–X mg/L range). Include internal controls to monitor inter-assay variability .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to minimize background noise while maximizing signal intensity in high-sensitivity assays?

Employ a factorial experimental design to test substrate/enzyme ratios, using response surface methodology (RSM) to identify optimal conditions. For example:

  • Vary this compound concentrations (0.1–1.0 mM) and measure signal kinetics.
  • Quantify background noise via negative controls (enzyme-free samples). Validate using parameters from ICH Q2(R2), including detection limit (LOD), quantitation limit (LOQ), and linearity .

Q. What strategies address discrepancies in this compound-based assay results across replicates or studies?

Discrepancies may arise from:

  • Enzyme degradation : Monitor alkaline phosphatase activity via spectrophotometric assays.
  • Substrate instability : Pre-test this compound batches under storage conditions (e.g., light exposure, temperature).
  • Instrument drift : Regular calibration with reference standards. Statistically analyze variability using ANOVA or ANCOVA (covariates: pre-intervention signal baselines) and report uncertainties per ISO guidelines .

Q. How can this compound be adapted for novel biomarkers beyond cardiac troponin I, and what validation steps are essential?

  • Cross-reactivity testing : Use ELISA to confirm antibody specificity against the new biomarker.
  • Matrix effects : Spike biomarkers into biological matrices (e.g., plasma, serum) and compare recovery rates.
  • Calibration : Establish a dynamic range using serial dilutions, ensuring linearity (R² > 0.98). Document validation per ICH Q14’s analytical procedure lifecycle, including robustness testing against pH and ionic strength variations .

Q. What computational or statistical methods are recommended for analyzing high-dimensional data from this compound-based multiplex assays?

  • Dimensionality reduction : Apply PCA (Principal Component Analysis) to identify signal patterns across biomarkers.
  • Machine learning : Train classifiers (e.g., SVM, random forests) to correlate luminescence data with clinical outcomes.
  • Uncertainty quantification : Use Monte Carlo simulations to model error propagation from instrument noise .

Methodological Frameworks

  • Experimental Design : Align with ICH Q8’s Quality by Design (QbD) principles, defining a design space for this compound parameters (e.g., pH, incubation time) .
  • Data Reporting : Follow ISO 15189 guidelines, detailing raw/processed data, uncertainties, and reproducibility metrics in supplementary materials .

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